1-(4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)propan-2-ol is a complex organic compound that features a piperazine ring substituted with a 3-chloro-2-methylphenylsulfonyl group and a propan-2-ol moiety
Mechanism of Action
Target of Action
Similar compounds with a sulfonyl piperazine structure have been found to bind to the colchicine binding site of tubulin .
Mode of Action
Based on the structural similarity to other sulfonyl piperazine-integrated triazole conjugates, it can be inferred that this compound may interact with its target through a similar mechanism .
Biochemical Pathways
Given the potential interaction with tubulin, it could be involved in the regulation of microtubule dynamics, which play a crucial role in cell division and intracellular transport .
Pharmacokinetics
It’s worth noting that the piperazine moiety is known to positively modulate the pharmacokinetic properties of drug substances .
Result of Action
Based on the potential interaction with tubulin, it could potentially disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis .
Preparation Methods
The synthesis of 1-(4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)propan-2-ol typically involves multiple steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring.
Aza-Michael addition: The key step includes the aza-Michael addition between diamine and the in situ generated sulfonium salt.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the chlorinated aromatic ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)propan-2-ol has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Comparison with Similar Compounds
Similar compounds to 1-(4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)propan-2-ol include other piperazine derivatives and sulfonyl-containing compounds. Some examples are:
1-(4-(Phenylsulfonyl)piperazin-1-yl)propan-2-ol: Similar structure but without the chloro and methyl substitutions.
1-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol: Similar structure with a different substitution pattern on the aromatic ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[4-(3-chloro-2-methylphenyl)sulfonylpiperazin-1-yl]propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O3S/c1-11(18)10-16-6-8-17(9-7-16)21(19,20)14-5-3-4-13(15)12(14)2/h3-5,11,18H,6-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCHKMGRSCMLKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCN(CC2)CC(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.